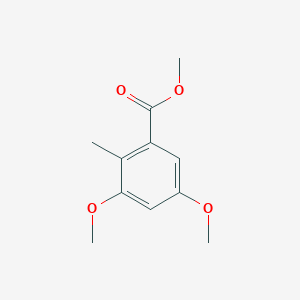

methyl 3,5-dimethoxy-2-methylbenzoate

Description

Methyl 3,5-dimethoxy-2-methylbenzoate is a benzoate ester featuring methoxy groups at the 3- and 5-positions and a methyl group at the 2-position of the aromatic ring. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural complexity allows for applications in metal-catalyzed C–H bond functionalization reactions and as a precursor for bioactive hydrazones and heterocycles .

Properties

CAS No. |

52344-94-2 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 3,5-dimethoxy-2-methylbenzoate |

InChI |

InChI=1S/C11H14O4/c1-7-9(11(12)15-4)5-8(13-2)6-10(7)14-3/h5-6H,1-4H3 |

InChI Key |

FUWDNMISAQCVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dimethoxy-2-methylbenzoate can be synthesized from methyl 3,5-dihydroxybenzoate and dimethyl sulfate . The reaction typically involves the methylation of the hydroxyl groups on the benzoate ring using dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually produced in sealed, dry conditions at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxy-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: 3,5-Dimethoxybenzoic acid.

Reduction: 3,5-Dimethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3,5-dimethoxy-2-methylbenzoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. One notable application is its role in the production of antibacterial agents , specifically in the synthesis of aditoprim, an antibiotic used to treat bacterial infections. The compound serves as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients (APIs) .

Case Study: Aditoprim Synthesis

Aditoprim is synthesized from methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, which is derived from this compound through a series of reactions involving bromination and methylation. This process has been optimized to reduce costs significantly compared to previous methods .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for various chemical reactions. Its methoxy groups enhance its reactivity and facilitate the formation of more complex structures.

Synthesis of Derivatives

The compound can be transformed into several derivatives through reactions such as:

- Esterification : Converting it into different esters for use in fragrance and flavor industries.

- Acylation : Modifying the aromatic ring to create compounds with enhanced biological activity or different physical properties.

Antioxidant Properties

Recent studies have indicated that compounds related to this compound exhibit antioxidant properties. These properties are crucial in developing treatments for oxidative stress-related conditions .

Research Findings

Research has shown that certain analogs derived from this compound can effectively inhibit tyrosinase activity, which is linked to melanin production and hyperpigmentation disorders. This suggests potential applications in dermatological formulations aimed at skin lightening and treating conditions like melasma .

Aroma and Fragrance Industry

This compound has also found applications in the fragrance industry due to its pleasant aromatic profile. It can be used as a key ingredient in perfumes and scented products, contributing to their overall scent complexity.

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 3,5-dimethoxy-2-methylbenzoate involves its interaction with various molecular targets and pathways. For instance, it can act as a precursor in the synthesis of bioactive compounds that interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the derivative being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 3,5-dimethoxy-2-methylbenzoate with analogous benzoate esters, highlighting substituent positions, molecular properties, and applications:

Key Observations:

Steric Effects : The 2-methyl group in this compound introduces steric hindrance, reducing reactivity in nucleophilic substitution compared to its unmethylated counterpart (methyl 3,5-dimethoxybenzoate). This enhances stability in acidic or basic conditions .

Electronic Effects : Methoxy groups at the 3- and 5-positions activate the aromatic ring toward electrophilic substitution, while the electron-withdrawing ester group moderates reactivity .

Crystallinity : Methyl 3,5-dimethoxybenzoate (m.p. 79–82°C) forms intramolecular hydrogen bonds (N–H···O, C–H···O), as observed in its hydrazone derivatives, leading to higher melting points compared to this compound .

Q & A

Q. Basic

Q. Advanced

- Stability Testing : Monitor for decomposition under light or humidity using TLC/HPLC. Store in amber vials at –20°C for long-term stability .

- Waste Treatment : Neutralize with aqueous NaOH (1M) to hydrolyze esters before disposal .

How can computational methods aid in predicting the reactivity of this compound derivatives?

Advanced

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites. For example:

- Fukui indices identify reactive positions on the benzene ring for functionalization .

- Molecular docking evaluates binding affinity to biological targets (e.g., enzymes), guiding drug design .

Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) for accuracy.

What contradictions exist in literature regarding the biological activity of this compound analogs?

Q. Advanced

- Antimicrobial Activity : Some studies report MIC values <10 µg/mL against S. aureus, while others show no inhibition at 50 µg/mL. Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) .

- Cytotoxicity : Derivatives exhibit varying IC₅₀ values (5–50 µM) in cancer cell lines, possibly due to substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .

How can reaction conditions be optimized to scale up synthesis without compromising purity?

Q. Advanced

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .

- Catalyst Screening : Immobilized catalysts (e.g., silica-supported H₃PO₄) enhance recyclability and reduce waste .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

What are the applications of this compound in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.